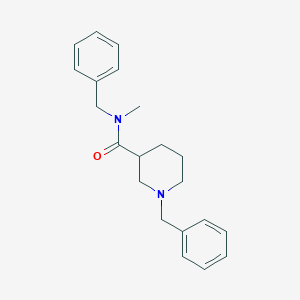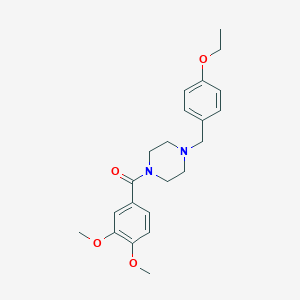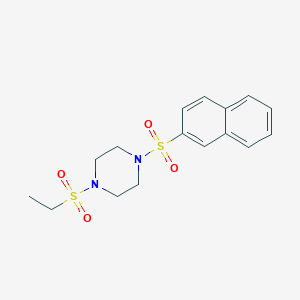
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine, also known as DPPE, is a chemical compound that has been extensively studied for its potential use in scientific research. DPPE is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
The exact mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine is not fully understood, but it is thought to act primarily as a modulator of neurotransmitter release. It has been shown to inhibit the release of glutamate, GABA, and acetylcholine, as well as to enhance the release of dopamine and norepinephrine. 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine may also act as an inhibitor of certain ion channels, including voltage-gated calcium channels.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of ion channels, and the modulation of cardiovascular function. It has been shown to have analgesic and anti-inflammatory effects, as well as to modulate the immune response. 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has several advantages for use in lab experiments, including its ability to modulate neurotransmitter release and its potential therapeutic applications. However, there are also several limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several potential future directions for research on 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine, including further studies of its mechanism of action and its potential therapeutic applications. 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine may also be useful in the development of new drugs for the treatment of mood disorders, pain, and inflammation. Additionally, further research may be needed to determine the safety and efficacy of 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine for use in humans.
Méthodes De Synthèse
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine can be synthesized using a variety of methods, including the reaction of 2,3-dimethoxybenzoic acid with phenoxyacetyl chloride and piperazine. Other methods include the reaction of 2,3-dimethoxybenzoyl chloride with phenoxyacetic acid and piperazine, or the reaction of 2,3-dimethoxybenzoic acid with phenoxyacetic acid and piperazine in the presence of a coupling agent.
Applications De Recherche Scientifique
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels. 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has also been used in studies of pain and inflammation, as well as in studies of cardiovascular function.
Propriétés
Formule moléculaire |
C21H24N2O5 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C21H24N2O5/c1-26-18-10-6-9-17(20(18)27-2)21(25)23-13-11-22(12-14-23)19(24)15-28-16-7-4-3-5-8-16/h3-10H,11-15H2,1-2H3 |
Clé InChI |
SRYDKAWLKQXDEX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)




![1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B246860.png)


![N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B246865.png)

![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)